N-butyl-2-chloropyridin-3-amine

Description

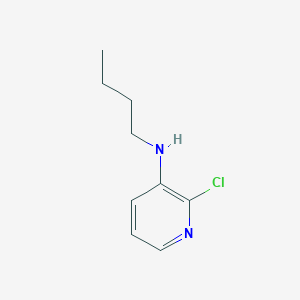

N-Butyl-2-chloropyridin-3-amine is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a butylamino group at the 3-position of the pyridine ring.

Properties

CAS No. |

830325-02-5 |

|---|---|

Molecular Formula |

C9H13ClN2 |

Molecular Weight |

184.66 g/mol |

IUPAC Name |

N-butyl-2-chloropyridin-3-amine |

InChI |

InChI=1S/C9H13ClN2/c1-2-3-6-11-8-5-4-7-12-9(8)10/h4-5,7,11H,2-3,6H2,1H3 |

InChI Key |

AEWKVOPTXCLSCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(N=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-Butyl-2-Chloropyridin-3-Amine

- Molecular Formula : Presumed to be C₉H₁₃ClN₂ (based on substitution of a butyl group to the pyridine core).

- Substituents : A chlorine atom at position 2 and a butylamine group at position 3.

- Key Interactions: Potential for intermolecular hydrogen bonding via the amine group (N–H) and halogen interactions (Cl⋯Cl or Cl⋯N) depending on steric effects from the butyl chain.

3-Chloropyridin-2-Amine ()

- Molecular Formula : C₅H₅ClN₂.

- Substituents : Chlorine at position 2 and an amine group at position 3.

- Key Interactions: Intramolecular N–H⋯Cl interaction (3.001 Å) stabilizes the molecular conformation. Intermolecular N–H⋯N hydrogen bonds form centrosymmetric cyclic dimers, similar to 2-aminopyridine . Short Cl⋯Cl interactions (3.278 Å) contribute to crystal packing .

N-Benzyl-2-Chloropyridin-3-Amine ()

- Molecular Formula : C₁₂H₁₁ClN₂.

- Substituents : Chlorine at position 2 and a benzylamine group at position 3.

Comparison :

- The butyl group in this compound likely increases lipophilicity compared to the smaller 3-chloropyridin-2-amine, enhancing solubility in non-polar solvents.

3-Chloropyridin-2-Amine ()

- Synthesis : Produced as a by-product during the synthesis of ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, an insecticide intermediate.

- Yield : 8% after column chromatography .

N-Benzyl-2-Chloropyridin-3-Amine ()

- Synthesis : Details unspecified, but benzylation likely involves nucleophilic substitution or reductive amination.

Comparison :

- The butyl analogue may follow a similar pathway, substituting benzyl with butyl groups. However, the steric bulk of the butyl chain could reduce reaction efficiency compared to smaller substituents.

Physicochemical Properties

Comparison :

- The benzyl derivative’s higher molecular weight and aromaticity may enhance thermal stability compared to the butyl analogue.

- Both the butyl and benzyl derivatives exhibit increased lipophilicity over 3-chloropyridin-2-amine, impacting bioavailability in pharmaceutical or agrochemical applications.

3-Chloropyridin-2-Amine ()

- Application : Intermediate in synthesizing chlorantraniliprole, a broad-spectrum insecticide .

- Reactivity : Amine group participates in hydrogen bonding; chlorine enables electrophilic substitution.

N-Benzyl-2-Chloropyridin-3-Amine ()

- Application: Potential use in pharmaceuticals due to benzyl’s prevalence in bioactive molecules.

Comparison :

- The butyl analogue’s aliphatic chain may favor applications requiring flexible hydrophobic interactions, such as surfactant additives or lipid-soluble agrochemicals.

- Both the butyl and benzyl derivatives could serve as precursors for further functionalization (e.g., coupling reactions).

Preparation Methods

Reaction Overview

The primary amine group at the 3-position of 2-chloropyridin-3-amine undergoes nucleophilic substitution with butyl halides (e.g., 1-bromobutane) under basic conditions. This method is favored for its simplicity and scalability.

Procedure

-

Substrate Preparation : 2-Chloropyridin-3-amine (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF).

-

Base Addition : Potassium carbonate (15 mmol) is added to deprotonate the amine.

-

Alkylation : 1-Bromobutane (12 mmol) is introduced dropwise at 0°C, followed by reflux at 70°C for 12 hours.

-

Work-Up : The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data

Mechanistic Insight

The base deprotonates the amine, generating a nucleophilic species that attacks the electrophilic carbon of the butyl halide. Steric hindrance from the 2-chloro substituent slightly reduces reaction efficiency compared to unsubstituted analogs.

Reductive Amination with Butyraldehyde

Reaction Overview

This method employs butyraldehyde and a reducing agent (e.g., sodium cyanoborohydride) to form the N-butyl group via imine intermediate formation.

Procedure

-

Imine Formation : 2-Chloropyridin-3-amine (10 mmol) and butyraldehyde (15 mmol) are stirred in methanol at 25°C for 2 hours.

-

Reduction : Sodium cyanoborohydride (20 mmol) is added, and the reaction proceeds for 6 hours.

-

Purification : The product is extracted with dichloromethane and crystallized from ethanol.

Key Data

Advantages

Buchwald-Hartwig Amination

Reaction Overview

This palladium-catalyzed cross-coupling introduces the butyl group via C–N bond formation, ideal for complex substrates.

Procedure

-

Catalyst System : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (3 equiv) in toluene.

-

Coupling : 2-Chloro-3-iodopyridine (10 mmol) and butylamine (15 mmol) are heated at 110°C for 24 hours.

-

Isolation : The product is purified via vacuum distillation.

Key Data

Limitations

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates alkylation, reducing reaction times from hours to minutes.

Procedure

-

Reagents : 2-Chloropyridin-3-amine (10 mmol), 1-bromobutane (12 mmol), and K₂CO₃ (15 mmol) in DMF.

-

Irradiation : Heated at 150°C for 30 minutes under microwave conditions.

-

Purification : Column chromatography (hexane:ethyl acetate).

Key Data

Applications

-

Ideal for high-throughput screening.

Enzymatic Amination

Reaction Overview

A niche method using transaminases to catalyze the transfer of the butyl group from a donor molecule.

Procedure

-

Biocatalyst : Immobilized ω-transaminase (50 mg/mL).

-

Reaction : 2-Chloropyridin-3-amine (10 mmol) and butylamine donor (20 mmol) in phosphate buffer (pH 8.0).

-

Conditions : 37°C, 48 hours with shaking.

Key Data

Sustainability

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Alkylation | 68–72 | Low | High | Moderate (solvents) |

| Reductive Amination | 65–70 | Medium | Medium | Low |

| Buchwald-Hartwig | 75–80 | High | Low | High (heavy metals) |

| Microwave | 70–75 | Medium | High | Moderate |

| Enzymatic | 50–55 | High | Low | Low |

Q & A

Basic: What are the common synthetic routes for N-butyl-2-chloropyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling. For example, substituting a halogen at the pyridine C2 position with n-butylamine under basic conditions (e.g., NaH in DMF) can yield the target compound. Reaction temperature (80–120°C) and solvent polarity significantly affect reaction kinetics and by-product formation . Evidence from analogous compounds suggests that using cesium carbonate as a base improves regioselectivity in halogenated pyridines .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and amine proton environments. For instance, amine protons typically appear as broad singlets near δ 5.0–6.0 ppm in CDCl₃ .

- X-ray crystallography : Resolves ambiguities in molecular geometry, such as intramolecular Cl⋯N hydrogen bonding (observed in similar compounds at ~3.0 Å) .

- HRMS : Validates molecular weight and fragmentation patterns.

Basic: What are the typical reactivity patterns of this compound in substitution reactions?

Methodological Answer:

The chlorine atom at C2 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions. The n-butyl group sterically hinders reactivity at the C3 amine, making C2 the primary site for modification. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are less effective here due to electron-withdrawing effects from the chlorine .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance SNAr reactivity while reducing side reactions .

- Catalyst screening : Copper(I) bromide improves coupling efficiency in analogous pyridine derivatives .

- Temperature control : Slow heating (ramp to 100°C over 2 hours) reduces decomposition of thermally sensitive intermediates .

Advanced: How do contradictions in structural data (e.g., NMR vs. X-ray) arise, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from dynamic processes (e.g., amine proton exchange in solution) or crystal packing effects. For example, X-ray data may show shorter Cl⋯N distances due to solid-state interactions, while NMR reflects averaged solution-phase behavior . Resolve conflicts by:

- Performing variable-temperature NMR to probe exchange processes.

- Comparing computational models (DFT-optimized geometries) with experimental data .

Advanced: What governs the regioselectivity of electrophilic attacks on this compound?

Methodological Answer:

The chlorine atom directs electrophiles to the C4/C6 positions via resonance and inductive effects. Steric hindrance from the n-butyl group further limits accessibility at C3. Computational studies (e.g., Fukui function analysis) can predict reactive sites, validated experimentally using nitration or bromination reactions .

Advanced: How can machine learning models assist in reaction optimization for derivatives of this compound?

Methodological Answer:

Platforms like LabMate.AI integrate reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions. For example, Bayesian optimization algorithms can prioritize reaction parameters (e.g., base strength, stoichiometry) for new SNAr reactions, reducing trial-and-error experimentation .

Advanced: What mechanistic insights explain the biological activity of related chloropyridine amines?

Methodological Answer:

In receptor-binding studies, the chlorine atom enhances lipophilicity and π-stacking with aromatic residues (e.g., in kinase active sites). The n-butyl chain may occupy hydrophobic pockets, as seen in analogues with anti-inflammatory activity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Advanced: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Solid state : Stable at –20°C in inert atmospheres; Cl⋯Cl interactions (3.28 Å) in the crystal lattice reduce degradation .

- Solution : Susceptible to hydrolysis in aqueous buffers (pH > 7). Store in anhydrous DMSO or DMF with molecular sieves .

Advanced: Why do discrepancies occur in reported melting points or spectral data for this compound?

Methodological Answer:

Variations arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points .

- Impurity profiles : By-products from incomplete substitution (e.g., residual diethyl maleate) affect NMR shifts .

- Instrument calibration : Standardize against reference compounds (e.g., acetophenone for NMR) .

Tables of Key Data

Table 1. Comparative Reactivity of Halogenated Pyridines

| Position | Reactivity (SNAr) | Preferred Conditions | Reference |

|---|---|---|---|

| C2-Cl | High | NaH, DMF, 100°C | |

| C3-NH₂ | Low | Pd(OAc)₂, dioxane |

Table 2. Spectroscopic Benchmarks

| Technique | Key Signal | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.02 (s, 2H, NH₂) | Amine protons |

| X-ray | Cl⋯N = 3.001 Å | Intramolecular interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.